molecular formula C13H21N5 B15049428 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine CAS No. 1855944-43-2

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B15049428
CAS No.: 1855944-43-2
M. Wt: 247.34 g/mol
InChI Key: CBPCEPJPBNGRTG-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes two pyrazole rings connected via a methylene bridge, with additional ethyl, methyl, and propyl substituents. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Properties

CAS No.

1855944-43-2

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-4-7-18-10-13(11(3)15-18)14-9-12-6-8-17(5-2)16-12/h6,8,10,14H,4-5,7,9H2,1-3H3

InChI Key

CBPCEPJPBNGRTG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=NN(C=C2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst.

    Alkylation: The pyrazole ring is then alkylated using an alkyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.

    Methylation and Propylation: Subsequent methylation and propylation steps are carried out using appropriate alkylating agents under basic conditions.

    Coupling Reaction: Finally, the two pyrazole rings are coupled via a methylene bridge using formaldehyde and a secondary amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the pyrazole rings are replaced by other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: It is used as a tool compound to study the biological pathways involving pyrazole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine: can be compared with other pyrazole derivatives, such as:

    3,5-Dimethyl-1H-pyrazole: Known for its use in coordination chemistry and as a ligand in catalysis.

    1-Phenyl-3-methyl-1H-pyrazole: Studied for its anti-inflammatory and analgesic properties.

    4-Amino-1H-pyrazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of This compound lies in its specific substituents and the resulting pharmacological activities, making it a valuable compound for various research and industrial applications.

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